Nefopam-d4 (hydrochloride)

Catalog No.
S15751355
CAS No.
M.F
C17H20ClNO
M. Wt
293.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nefopam-d4 (hydrochloride)

Product Name

Nefopam-d4 (hydrochloride)

IUPAC Name

3,3,4,4-tetradeuterio-5-methyl-1-phenyl-1,6-dihydro-2,5-benzoxazocine;hydrochloride

Molecular Formula

C17H20ClNO

Molecular Weight

293.8 g/mol

InChI

InChI=1S/C17H19NO.ClH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H/i11D2,12D2;

InChI Key

CNNVSINJDJNHQK-ZYMFQSNRSA-N

Canonical SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl

Isomeric SMILES

[2H]C1(C(OC(C2=CC=CC=C2CN1C)C3=CC=CC=C3)([2H])[2H])[2H].Cl

Nefopam-d4 (hydrochloride) is a labeled analogue of Nefopam, a non-opioid and non-steroidal centrally acting analgesic. It is characterized by the incorporation of deuterium atoms, which enhances its utility in pharmacokinetic studies and metabolic research. Nefopam-d4 functions primarily by inhibiting the reuptake of neurotransmitters such as serotonin, dopamine, and noradrenaline, thereby modulating pain perception without the side effects commonly associated with opioid analgesics. The compound is often utilized in scientific research to trace metabolic pathways and understand drug interactions more precisely due to its unique isotopic labeling.

  • Oxidation: Under specific conditions, it can be oxidized to yield various oxidized derivatives.
  • Reduction: The compound can undergo reduction reactions to form its reduced analogues.
  • Substitution: Substitution reactions may occur where certain atoms or functional groups are replaced with others.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions. The specific outcomes depend on the reaction conditions such as temperature, pressure, and solvent used.

Nefopam-d4 exhibits biological activity similar to its parent compound, Nefopam. It acts as a centrally acting analgesic by blocking voltage-gated sodium channels and modulating glutamatergic transmission. This mechanism allows it to effectively alleviate pain without the sedative effects typical of many analgesics. Studies have shown that Nefopam can also serve as an anticonvulsant and may prevent postoperative complications like shivering . Its unique deuterium labeling aids in tracing its pharmacokinetics in biological systems, making it a valuable tool in drug development and metabolic studies.

The synthesis of Nefopam-d4 (hydrochloride) typically involves the deuteration of Nefopam or its derivatives. This process is performed under controlled conditions to ensure high purity and yield. The synthetic routes may vary among manufacturers but generally adhere to current Good Manufacturing Practice (cGMP) standards to maintain quality. The exact methodologies are often proprietary but generally include steps for deuterium incorporation through chemical modification of the precursor compounds .

Nefopam-d4 (hydrochloride) finds applications across various fields:

  • Pharmacological Research: Used extensively in studies examining drug metabolism and pharmacokinetics.
  • Analytical Chemistry: Serves as a tracer in quantitative analyses and reaction mechanism studies.
  • Biological Studies: Employed to investigate the distribution and metabolic pathways of drugs within biological systems.
  • Pharmaceutical Development: Aids in the development of new analgesics by providing insights into metabolic profiles .

Studies involving Nefopam-d4 have highlighted its interactions with various neurotransmitter systems. Its ability to inhibit the reuptake of serotonin, dopamine, and noradrenaline suggests potential interactions with other medications that affect these neurotransmitters. Additionally, research has indicated that Nefopam may influence glutamate transmission, which could have implications for treating neuropathic pain conditions . The isotopic labeling allows for precise tracking of these interactions in vivo.

Nefopam-d4 (hydrochloride) shares structural similarities with several other compounds, particularly those used in pain management. Here are some notable comparisons:

Compound NameDescriptionUnique Features
Nefopam (hydrochloride)Parent compound; non-opioid analgesicNon-steroidal; widely used for pain relief
N-Desmethyl Nefopam (hydrochloride)Impurity of Nefopam; lacks deuterium labelingLess useful in metabolic tracing
Other Deuterated AnalogsVarious compounds with different deuterium labeling patternsMay exhibit altered pharmacokinetic properties

Nefopam-d4 is unique due to its deuterium labeling, which enhances its stability and alters its metabolic profile compared to non-labeled counterparts. This makes it particularly valuable for pharmacokinetic studies where precise tracking of drug behavior is essential .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

293.1484489 g/mol

Monoisotopic Mass

293.1484489 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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